molecular formula C11H11BrF2 B2849882 1-(3-Bromocyclopentyl)-3,5-difluorobenzene CAS No. 1343646-08-1

1-(3-Bromocyclopentyl)-3,5-difluorobenzene

Cat. No.: B2849882
CAS No.: 1343646-08-1
M. Wt: 261.11
InChI Key: IBBIEFFMTXLZDQ-UHFFFAOYSA-N
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Description

“1-(3-Bromocyclopentyl)-3,5-difluorobenzene” is a chemical compound that contains a benzene ring with two fluorine atoms and a bromocyclopentyl group attached to it . The presence of these functional groups may influence the compound’s reactivity and properties.


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring, which is a six-carbon ring with alternating double bonds, substituted with two fluorine atoms and a bromocyclopentyl group . The exact structure would depend on the positions of these substituents on the benzene ring.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the halogens (bromine and fluorine) and the cyclopentyl group. Halogens are often involved in substitution reactions, where they are replaced by another atom or group of atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the halogens might increase the compound’s density and boiling point compared to benzene .

Scientific Research Applications

Synthesis of Organic Compounds

Research indicates that brominated and fluorinated benzene derivatives are crucial intermediates in organic synthesis. For instance, Diemer, Leroux, and Colobert (2011) detailed efficient methods for accessing synthetically valuable 1,2-dibromobenzenes, which are precursors in various organic transformations (Diemer, Leroux, & Colobert, 2011). These compounds are involved in reactions based on the intermediate formation of benzynes, highlighting the importance of bromo- and difluorobenzene derivatives in synthesizing complex organic molecules.

Photodissociation Studies

Bromofluorobenzenes, like 1-(3-Bromocyclopentyl)-3,5-difluorobenzene, are subjects of photodissociation studies. Borg (2007) investigated the C-Br photo-fragmentation of bromo-3,5-difluorobenzene using ab initio methods, finding a specific reaction coordinate that is crucial for understanding the photodissociation process (Borg, 2007). This research provides insights into the behavior of brominated and fluorinated compounds under light, which is essential for applications in photochemistry and materials science.

Metal Ion Complex Formation

The coordination chemistry of fluorocarbons, including fluorinated benzene derivatives, involves the formation of complexes with metal ions. Plenio, Hermann, and Diodone (1997) explored this area by synthesizing difluoro-m-cyclophane-based fluorocryptands and studying their complexes with Group I and II metal ions (Plenio, Hermann, & Diodone, 1997). Such studies are fundamental for developing new materials with specific electronic and optical properties.

Electrophilic Fluorination

The electrophilic fluorination of aromatic compounds, including halobenzenes, is a critical reaction in organic chemistry. Horio et al. (1996) discussed side reactions during the fluorination of halobenzenes, revealing the complex reaction pathways and the formation of various halogenated and fluorinated compounds (Horio et al., 1996). Understanding these reactions is vital for optimizing the synthesis of fluorinated molecules for pharmaceuticals and agrochemicals.

Development of New Materials

Brominated and fluorinated benzene derivatives are used in the development of new materials with unique properties. For example, the synthesis of monospiro- and dispirocyclotriphosphazenes containing 4-bromobenzyl pendant arms was explored by Kuzey et al. (2020), demonstrating the potential of these compounds in creating materials with biological activity (Kuzey et al., 2020). This research area is crucial for the design of novel biomaterials and pharmaceuticals.

Safety and Hazards

As with any chemical compound, handling “1-(3-Bromocyclopentyl)-3,5-difluorobenzene” would require appropriate safety measures. Brominated compounds, for example, can be hazardous and may require special handling and disposal procedures .

Properties

IUPAC Name

1-(3-bromocyclopentyl)-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2/c12-9-2-1-7(3-9)8-4-10(13)6-11(14)5-8/h4-7,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBIEFFMTXLZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC(=CC(=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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